4-Fluoroindoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOQJCQVVMLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671990 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210147-74-2 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoroindoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This document serves as an in-depth technical guide on 4-Fluoroindoline Hydrochloride (CAS No: 1210147-74-2), a critical fluorinated building block for medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, field-proven synthetic protocols, and current applications to provide a comprehensive resource for leveraging this versatile intermediate in advanced research programs.

The Strategic Value of 4-Fluoroindoline in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The strategic incorporation of a fluorine atom onto this scaffold, as seen in 4-fluoroindoline, is a cornerstone of modern medicinal chemistry. Fluorination can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without significantly increasing its size.[2] Consequently, this compound serves as a high-value starting material for creating novel therapeutics in areas such as oncology, neurodegenerative disease, and infectious disease.[3][4]

Core Chemical Properties and Structural Analysis

A precise understanding of the compound's properties is essential for its effective use in experimental design.

Physicochemical Data

This compound is an off-white to light brown solid at room temperature. Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1210147-74-2 | [5] |

| Molecular Formula | C₈H₉ClFN | [3][6][7] |

| Molecular Weight | 173.62 g/mol | [3][8] |

| Melting Point | 191-196 °C | [3] |

| Form | Solid | [7] |

| Storage Temperature | 2-8°C | [3] |

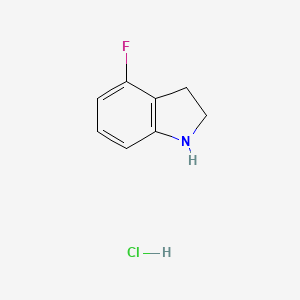

Molecular Structure

The structure features a bicyclic indoline core with a fluorine atom at the C-4 position of the aromatic ring. The secondary amine is protonated to form the hydrochloride salt, which enhances stability and aqueous solubility.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Self-Validating Methodology

The most common and reliable route to 4-fluoroindoline is the chemical reduction of 4-fluoroindole. The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Experimental Workflow: Reduction of 4-Fluoroindole

Principle: This procedure utilizes sodium cyanoborohydride (NaBH₃CN) in an acidic medium. The acid protonates the C2-C3 double bond of the indole, forming an intermediate iminium ion, which is then selectively reduced by the mild hydride reagent NaBH₃CN.[1] This method is favored over harsher reducing agents that can lead to over-reduction or side reactions.

Materials:

-

4-Fluoroindole (CAS: 387-43-9)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (2M in Diethyl Ether)

-

Diethyl Ether

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroindole (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of indole). The inert atmosphere is critical to prevent potential oxidation.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium cyanoborohydride (approx. 2.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. This controlled addition mitigates the exothermic nature of the reaction.

-

Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature.

-

Self-Validation (Monitoring): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete in 4-8 hours.

-

Quench and Neutralization: Once complete, slowly pour the reaction mixture into a beaker of ice water. Carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the 4-fluoroindoline free base with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.

-

Isolation of Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-fluoroindoline oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. While stirring, add 2M HCl in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.

-

Final Product Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Validated workflow for the synthesis of 4-fluoroindoline HCl.

Reactivity and Applications in Drug Development

This compound is primarily used as a scaffold where the secondary amine serves as a handle for diversification.

Key Synthetic Transformations

-

N-Alkylation/Arylation: The nitrogen atom can be readily functionalized via reductive amination, Buchwald-Hartwig coupling, or reaction with alkyl halides to build out complex molecular architectures.

-

Acylation/Sulfonylation: Reaction with acyl or sulfonyl chlorides allows for the introduction of amide and sulfonamide groups, which are common functionalities in bioactive molecules.

Application Case Study: Kinase and Enzyme Inhibitors

The 4-fluoroindoline moiety is a key component in the development of various enzyme inhibitors. For example, derivatives have been explored as potent acetylcholinesterase inhibitors for potential use in treating neurodegenerative disorders like Alzheimer's disease.[3] In oncology, the indolinone core (a close relative) is central to blockbuster kinase inhibitors like Sunitinib, and fluorinated analogues are continuously explored to improve potency and pharmacokinetic profiles.[1] The drug discovery process leverages this building block to rapidly generate libraries of diverse compounds for screening.

Caption: The role of 4-fluoroindoline HCl in a typical drug discovery workflow.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] It is harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[9][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11] Recommended storage is at 2-8°C.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic combination of a privileged indoline core and a modulating fluorine atom provides a validated starting point for the synthesis of novel, high-potential therapeutic agents. The robust synthetic protocols and diverse reactivity patterns discussed in this guide equip researchers with the foundational knowledge to effectively integrate this powerful building block into their discovery programs, accelerating the path toward new medicines.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1210147-74-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoroindoline Hydrochloride and its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-fluoroindoline hydrochloride and its derivatives. This valuable scaffold is a key building block in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.[1] This document offers full editorial control to present the information in a logical and practical manner, focusing on scientific integrity, field-proven insights, and detailed experimental protocols.

Introduction: The Significance of the 4-Fluoroindoline Scaffold

The indoline core is a prevalent structure in many biologically active molecules. The strategic incorporation of a fluorine atom at the 4-position of the indoline ring can significantly alter the physicochemical properties of a molecule. This "fluorine advantage" can lead to enhanced lipophilicity, increased metabolic stability, and modified binding affinities, all of which are highly desirable attributes in drug design.[2][3] Consequently, this compound serves as a critical intermediate in the synthesis of a wide array of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] Its application spans the development of treatments for various diseases and the creation of advanced crop protection agents.[1]

Core Synthetic Strategies for 4-Fluoroindoline

The primary and most established method for the synthesis of 4-fluoroindoline involves the reduction of 4-fluoroindole. This section will delve into the critical aspects of this transformation, including the choice of catalyst, reaction conditions, and subsequent conversion to the hydrochloride salt.

Catalytic Hydrogenation of 4-Fluoroindole: A Robust and Scalable Approach

The catalytic hydrogenation of the 2,3-double bond of the indole ring is a common and efficient method for the synthesis of indolines.[4] However, the hydrogenation of unprotected indoles can be challenging due to the resonance stability of the aromatic nucleus.[4]

A widely employed and effective method for the synthesis of 4-fluoroindoline is the catalytic hydrogenation of 4-fluoroindole using a platinum or palladium-based catalyst. A typical procedure involves the use of 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[5] The reaction is often carried out in a protic solvent such as methanol or ethanol. The addition of an acid, such as hydrochloric acid or p-toluenesulfonic acid, can activate the indole ring towards reduction.[4][5]

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

Materials:

-

4-Fluoroindole

-

5% Palladium on Carbon (Pd/C)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoroindole in methanol.

-

Catalyst Addition: Carefully add 5% Pd/C to the solution. The amount of catalyst can be optimized but is typically in the range of 5-10% by weight relative to the starting material.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture. This step is crucial for the formation of the hydrochloride salt in situ and can also promote the hydrogenation reaction.[5]

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to days.[5]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization if necessary.

| Parameter | Typical Value/Condition | Rationale |

| Starting Material | 4-Fluoroindole | Precursor with the desired indole core and fluorine substituent.[6] |

| Catalyst | 5% Pd/C or Pt/C | Heterogeneous catalysts that are efficient for indole hydrogenation and easily removed by filtration.[4][5] |

| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation and dissolve the starting material and product salt. |

| Acid | HCl or p-TsOH | Activates the indole ring for reduction and facilitates the formation of the hydrochloride salt.[4][5] |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Sufficient to drive the hydrogenation reaction; higher pressures can increase the reaction rate. |

| Temperature | Room Temperature | Mild conditions that are generally sufficient for this transformation, minimizing side reactions.[5] |

| Reaction Time | 24-48 hours | Highly dependent on substrate, catalyst loading, and hydrogen pressure.[5] |

Table 1: Key Parameters for the Catalytic Hydrogenation of 4-Fluoroindole.

Synthesis of 4-Fluoroindoline Derivatives

The synthesized 4-fluoroindoline serves as a versatile platform for the creation of a diverse library of derivatives. Key derivatization strategies include N-alkylation and N-acylation.

N-Alkylation of 4-Fluoroindoline

N-alkylation of the indoline nitrogen is a common method to introduce various substituents. This can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides. A modern and efficient approach involves the use of iron or iridium catalysts in a "borrowing hydrogen" or "hydrogen auto-transfer" methodology with alcohols as the alkylating agents.[7][8][9][10] This method is advantageous as it uses readily available alcohols and generates water as the only byproduct.

Diagram 2: N-Alkylation of 4-Fluoroindoline

Caption: Catalytic N-alkylation of 4-fluoroindoline using an alcohol.

N-Boc Protection of 4-Fluoroindoline

For multi-step syntheses, it is often necessary to protect the nitrogen of the indoline ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[11][12][13]

Detailed Experimental Protocol: N-Boc Protection of 4-Fluoroindoline

Materials:

-

4-Fluoroindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-fluoroindoline in DCM or THF.

-

Base Addition: Add a base such as triethylamine or sodium bicarbonate to the solution.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-4-fluoroindoline.

Characterization and Analysis

The identity and purity of this compound and its derivatives should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, and aliphatic protons of the indoline ring around 3.0-4.0 ppm. The NH₂⁺ protons may appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons of the 4-fluoroindoline scaffold. |

| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base form of 4-fluoroindoline (m/z = 138.07 [M+H]⁺). |

| Melting Point | A sharp melting point is indicative of high purity. For 4-fluoroisoindoline hydrochloride, a melting point of 191-196 °C has been reported. |

Table 2: Analytical Characterization of this compound.

Safety and Handling

As with all chemical syntheses, proper safety precautions must be taken when handling the reagents and products involved in the synthesis of this compound.

-

4-Fluoroindole: This starting material is irritating to the eyes, respiratory system, and skin.[14] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[15][16]

-

Palladium on Carbon (Pd/C): This catalyst is flammable and should be handled with care, especially when dry. It is often handled as a wet paste to minimize the risk of ignition.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

-

Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with extreme care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18][19]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that provides a valuable building block for drug discovery and development. The catalytic hydrogenation of 4-fluoroindole remains a reliable and scalable method for its production. The ability to further derivatize the indoline nitrogen opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. Future research in this area may focus on developing even more efficient and sustainable catalytic systems for both the reduction of the indole core and the subsequent derivatization reactions. The continued exploration of the unique properties imparted by the fluorine atom will undoubtedly lead to the discovery of new and improved pharmaceutical agents.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 6. 4-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. chembk.com [chembk.com]

- 15. fishersci.com [fishersci.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. medline.com [medline.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Fluoroindoline Hydrochloride: A Technical Guide

Introduction

4-Fluoroindoline hydrochloride is a key building block in contemporary medicinal chemistry and drug development.[1][2] Its rigid bicyclic scaffold, coupled with the electronic modulation provided by the fluorine substituent, makes it a valuable synthon for accessing a diverse range of bioactive molecules. As with any high-purity intermediate destined for pharmaceutical or agrochemical synthesis, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a bicyclic system with a fluorine atom at the 4-position of the benzene ring. The indoline nitrogen is protonated, forming a hydrochloride salt. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the aliphatic protons of the five-membered ring. The protonation of the nitrogen atom leads to a deshielding of the adjacent protons.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 (broad s) | Singlet (broad) | 2H | NH₂⁺ |

| ~7.4 (dd) | Doublet of doublets | 1H | H-6 |

| ~7.1 (d) | Doublet | 1H | H-7 |

| ~6.9 (dd) | Doublet of doublets | 1H | H-5 |

| ~4.3 (t) | Triplet | 2H | H-1 |

| ~3.4 (t) | Triplet | 2H | H-2 |

Interpretation and Rationale:

-

Aromatic Region (δ 6.5-7.5 ppm): The fluorine substitution at C-4 breaks the symmetry of the aromatic ring, resulting in three distinct signals for the aromatic protons (H-5, H-6, and H-7). The coupling patterns (doublet of doublets and a doublet) and the integration of one proton each are consistent with this substitution pattern. The electron-withdrawing nature of the fluorine atom and the protonated nitrogen will generally shift these protons downfield compared to unsubstituted indoline.

-

Aliphatic Region (δ 3.0-4.5 ppm): The methylene protons at C-1 and C-2 will appear as triplets due to coupling with each other. The protons at C-1, being adjacent to the positively charged nitrogen, are expected to be significantly deshielded and appear further downfield.

-

Amine Protons (δ >10 ppm): The two protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet. In a D₂O solvent, this peak would disappear due to proton-deuterium exchange, as has been observed in some reported data.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will result in characteristic C-F couplings.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~158 (d) | ¹JCF ≈ 240 | C-4 | | ~140 (s) | | C-7a | | ~130 (d) | ³JCF ≈ 8 | C-6 | | ~125 (s) | | C-3a | | ~118 (d) | ²JCF ≈ 22 | C-5 | | ~115 (d) | ⁴JCF ≈ 3 | C-7 | | ~52 (s) | | C-1 | | ~30 (s) | | C-2 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which aids in their assignment.

-

Aliphatic Carbons: The C-1 and C-2 carbons of the pyrrolidine ring will appear in the aliphatic region. C-1, being bonded to the nitrogen, will be at a lower field (more deshielded) than C-2.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is advantageous as it is a good solvent for hydrochloride salts and allows for the observation of the NH protons.

-

Instrument Setup: Place the sample in a 400 MHz (or higher field) NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient signal-to-noise ratio can typically be achieved with 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2700 (broad) | Strong | N-H stretch (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

Interpretation and Rationale:

-

N-H Stretching: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption in the 3200-2700 cm⁻¹ region, corresponding to the stretching of the N-H bonds in the ammonium cation. This broadness is a result of hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The benzene ring will give rise to characteristic absorptions in the 1610-1500 cm⁻¹ region.

-

C-F Stretching: The C-F bond will have a strong stretching vibration in the fingerprint region, typically around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is processed, which may include an ATR correction and baseline correction, to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 138.07 | [M+H]⁺ (of free base) |

| 137.06 | [M]⁺ (molecular ion of free base) |

Interpretation and Rationale:

In a typical electrospray ionization (ESI) mass spectrum, this compound will be detected as the protonated free base, [M+H]⁺, where M is the free base (4-fluoroindoline). The expected m/z for the [M+H]⁺ ion of C₈H₈FN is approximately 138.07. This has been experimentally observed.[3] The molecular ion of the free base, [M]⁺, at m/z 137.06 might also be observed, depending on the ionization conditions. The isotopic pattern will be characteristic for a molecule containing carbon, hydrogen, nitrogen, and fluorine.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as a 50:50 mixture of methanol and water.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.

-

Ionization: Operate the ESI source in positive ion mode to generate protonated molecules.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a time-of-flight or quadrupole analyzer) where their mass-to-charge ratios are determined.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The data presented in this guide, including detailed interpretations and experimental protocols, are intended to serve as a valuable resource for researchers in drug discovery and chemical development. A thorough understanding of the spectroscopic properties of this important building block is essential for its effective application in the synthesis of novel and impactful molecules.

References

Physical characteristics of 4-Fluoroindoline hydrochloride (melting point, solubility)

An In-Depth Technical Guide to the Physical Characteristics of 4-Fluoroindoline Hydrochloride

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of indoline, its structural motif is found in a variety of biologically active molecules. The physical properties of active pharmaceutical ingredients (APIs) and their intermediates, such as melting point and solubility, are critical parameters that influence every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive overview of the key physical characteristics of this compound, with a focus on its melting point and solubility. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for the experimental determination of these properties. The protocols described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating system for data generation.

Core Physical Characteristics of this compound

The fundamental physical properties of this compound are summarized below. It is noteworthy that different sources report varying melting point ranges, which may be attributable to differences in purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 924305-06-6 | [1] |

| Molecular Formula | C₈H₈FN · HCl | [1][2] |

| Molecular Weight | 173.62 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 191-196 °C | [1][2] |

| 212-222 °C | [3] | |

| Solubility | Data not readily available in public literature; requires experimental determination. | |

| Storage Temperature | 2-8°C | [1][2] |

Experimental Determination of Physical Properties

The precise and accurate measurement of physical characteristics is paramount for the identification, purity assessment, and formulation development of a chemical compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a crucial indicator of purity.[4]

The underlying principle of melting point determination is the controlled heating of a sample while monitoring the temperature at which the phase change occurs.[5] Modern melting point apparatuses utilize a heated metal block and digital temperature sensors to allow for precise and reproducible measurements.[4]

Caption: Workflow for Melting Point Determination.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula.[6]

-

Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[4]

-

-

Instrumental Analysis (using a digital melting point apparatus):

-

Initial Rapid Determination: To save time, first perform a rapid determination to find the approximate melting point.

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a fast heating ramp rate (e.g., 10-20 °C/min).

-

Observe the sample and note the approximate temperature at which it melts.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 10-15 °C below the approximate melting point observed.[4]

-

Place a new, freshly packed capillary tube into the apparatus.

-

Set a slow heating ramp rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid particle melts (T2).[7]

-

-

-

Data Reporting and Interpretation:

-

The melting point should be reported as the range from T1 to T2.

-

For a pure compound, this range is typically narrow (≤ 2 °C). A broad melting range suggests the presence of impurities.

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Solubility Profiling

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] In drug development, aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9] Solubility can be assessed under two primary conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous buffer. It's a high-throughput screening method used in early discovery.[10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] The shake-flask method is the gold standard for this measurement.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, purified water). The presence of undissolved solid at the end of the experiment is crucial.[11]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for physicochemical characterization or 37 °C to simulate physiological conditions).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, remove the vial and let the undissolved solid settle by gravity or gentle centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.[11]

-

-

Concentration Analysis (using HPLC-UV as an example):

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standards and the diluted sample onto an HPLC system equipped with a suitable column and a UV detector.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted supernatant.

-

Final Calculation: Account for the dilution factor to determine the original solubility concentration in the saturated solution. Report the result in units such as mg/mL or µg/mL.

-

Conclusion

The physical characteristics of this compound, particularly its melting point and solubility, are foundational to its application in scientific research and pharmaceutical development. A sharp melting point range is a reliable indicator of high purity, while solubility data are essential for predicting in vivo behavior and guiding formulation strategies. This guide provides both the reported physical data and robust, step-by-step protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the generation of accurate and reproducible data, thereby upholding the principles of scientific integrity and advancing their research and development objectives.

References

- 1. 4-氟硅烷 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. westlab.com [westlab.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. lifechemicals.com [lifechemicals.com]

- 9. rheolution.com [rheolution.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Deployment of 4-Fluoroindoline Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 4-fluoroindoline hydrochloride, a fluorinated building block of increasing importance. We will delve into its synthesis, physicochemical properties, and its impactful applications in medicinal chemistry, supported by field-proven insights and detailed experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage the unique advantages of this versatile scaffold in the development of next-generation therapeutics.

The Fluorine Advantage: Why 4-Fluoroindoline?

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[1] The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, enhancing interactions with biological targets and improving membrane permeability.[2]

The 4-fluoroindoline scaffold offers a unique combination of these benefits. The indoline core is a prevalent motif in numerous biologically active molecules, particularly those targeting the central nervous system (CNS). The placement of a fluorine atom at the 4-position of this established scaffold provides a powerful tool to fine-tune the molecule's properties for optimal therapeutic effect.

Synthesis and Characterization of this compound

A robust and reproducible synthetic route is paramount for the successful application of any building block in a drug discovery program. Here, we outline a two-step process for the preparation of this compound, commencing with the synthesis of the 4-fluoroindole precursor.

Synthesis of 4-Fluoroindole

The preparation of 4-fluoroindole can be achieved through a condensation and subsequent reductive cyclization of 2-fluoro-6-nitrotoluene.[3]

Experimental Protocol:

Step 1: Condensation

-

To a solution of 2-fluoro-6-nitrotoluene in dimethylformamide (DMF), add 2-3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

-

Heat the reaction mixture to reflux (115-125 °C) and stir for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.

Step 2: Reductive Cyclization

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol.[3]

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).[3]

-

Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (0.2–3.0 MPa) at a temperature of 15–30 °C for 3–12 hours.[3]

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindole, which can be purified by column chromatography.

Diagram of the Synthesis of 4-Fluoroindole:

Caption: Synthesis of 4-fluoroindole from 2-fluoro-6-nitrotoluene.

Synthesis of this compound

The conversion of 4-fluoroindole to this compound is achieved through catalytic hydrogenation followed by salt formation.

Experimental Protocol:

-

Dissolve 4-fluoroindole in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindoline.

-

Dissolve the crude 4-fluoroindoline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Diagram of the Synthesis of this compound:

Caption: Synthesis of this compound from 4-fluoroindole.

Spectroscopic Characterization

The identity and purity of this compound should be confirmed by a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns, influenced by the fluorine atom. Aliphatic protons of the indoline ring will appear as multiplets in the upfield region. The N-H proton will likely be a broad singlet. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).[4][5] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the 4-fluoroindoline free base, as well as characteristic fragmentation patterns.[4] |

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The 4-fluoroindoline scaffold has been explored in the development of therapeutic agents for a range of diseases, most notably those affecting the central nervous system.

Neurodegenerative Diseases

The indoline scaffold is a key component of several compounds investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[6][7] The introduction of a fluorine atom at the 4-position can enhance the blood-brain barrier (BBB) penetration and metabolic stability of these compounds.

Case Study: BACE1 Inhibitors for Alzheimer's Disease

The β-secretase (BACE1) enzyme is a key target in Alzheimer's disease research. Structure-activity relationship (SAR) studies of flavonoid-based BACE1 inhibitors have shown that the strategic placement of fluorine can significantly impact potency.[8][9] While a specific 4-fluoroindoline-containing BACE1 inhibitor is not yet in clinical use, the principles gleaned from related scaffolds are highly relevant. The fluorine atom can engage in favorable interactions with the enzyme's active site and improve the overall pharmacokinetic profile of the inhibitor.

Diagram of a Hypothetical 4-Fluoroindoline-Based BACE1 Inhibitor:

Caption: A conceptual diagram of a 4-fluoroindoline-based BACE1 inhibitor.

Impact on Pharmacokinetics and ADME Properties

The introduction of fluorine can have a profound and often beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[10]

| ADME Parameter | Effect of 4-Fluoro Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation at or near the 4-position. |

| Lipophilicity (LogP) | Generally increased, which can enhance membrane permeability and oral absorption.[2] |

| Blood-Brain Barrier (BBB) Penetration | Often improved due to increased lipophilicity and potential for specific interactions with transporters.[10] |

| Aqueous Solubility | May be decreased with increased lipophilicity, requiring careful formulation strategies. |

| Plasma Protein Binding | Can be modulated by the electronic effects of the fluorine atom. |

It is crucial to note that the effects of fluorination are highly context-dependent and must be evaluated empirically for each new chemical series.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic application allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and improve pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of novel and more effective therapeutics based on this and other fluorinated scaffolds. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this compound into their drug discovery programs, paving the way for the next generation of innovative medicines.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 4. arcjournals.org [arcjournals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]

- 9. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-Fluoroindoline Hydrochloride Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine into such scaffolds can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 4-Fluoroindoline hydrochloride has emerged as a highly versatile and valuable building block for the synthesis of novel bioactive molecules.[1] This technical guide provides an in-depth exploration of the projected biological activities of derivatives synthesized from this key intermediate. We will delve into synthetic strategies, potential anticancer and antimicrobial applications, and critical structure-activity relationship (SAR) insights. This document is designed to serve as a foundational resource for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accelerate the discovery of next-generation therapeutics.

The Strategic Advantage of the 4-Fluoroindoline Scaffold

The indoline nucleus is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with enzyme active sites and receptors.

The introduction of a fluorine atom at the 4-position is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly alter the electronic properties of the aromatic ring, influencing pKa, dipole moment, and hydrogen bonding capabilities.[2] This can lead to enhanced binding affinity and selectivity for a target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2] this compound, therefore, represents an ideal starting point for generating libraries of novel compounds with potentially superior pharmacological profiles.[1][3]

Synthetic Pathways for Derivatization

The primary amino group of the indoline scaffold is the main reactive handle for diversification. Starting from this compound, a vast chemical space can be explored through various synthetic transformations. The hydrochloride salt is typically neutralized in situ using a mild base to liberate the free amine for subsequent reactions.

A common and effective strategy is N-acylation or N-sulfonylation, where diverse acyl chlorides or sulfonyl chlorides are reacted with the indoline nitrogen. This allows for the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity.

References

Exploring the Reactivity of the 4-Fluoroindoline Scaffold: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth exploration of the 4-fluoroindoline core, a versatile building block whose unique electronic properties dictate a rich and nuanced reactivity profile. We will dissect the synthetic accessibility of the scaffold and delve into its behavior in key transformation classes, including electrophilic aromatic substitution, C-H functionalization, and transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 4-fluoroindoline scaffold for the creation of novel chemical entities.

Introduction: The Strategic Value of Fluorine in the Indoline Framework

The indole and its reduced form, indoline, are foundational motifs in drug discovery.[4] The introduction of a fluorine atom, particularly on the benzenoid ring, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.[2][5] Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen while introducing significant electronic perturbations. These perturbations can block sites of metabolic oxidation, alter the pKa of nearby functional groups, and enhance binding interactions through the formation of favorable contacts with biological targets.[1][3][5]

The 4-fluoroindoline scaffold places the fluorine atom in a strategic position, directly influencing the electron density of the aromatic ring. This guide will illuminate how this single atomic substitution directs the scaffold's reactivity, providing a roadmap for its selective functionalization. As a key intermediate, 4-fluoroindoline and its derivatives are instrumental in synthesizing complex Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas, from oncology to neuroscience.

Synthesis of the 4-Fluoroindoline Scaffold

A robust understanding of a scaffold's reactivity begins with its synthesis. The 4-fluoroindoline core is accessible through several routes, with one of the most reliable being a two-step sequence starting from 2-fluoro-6-nitrotoluene. This method, adapted from patented industrial processes, is suitable for large-scale preparation.[6][7]

The sequence involves an initial condensation reaction followed by a reductive cyclization.

Caption: General synthetic workflow for 4-fluoroindoline.

Protocol 1: Two-Step Synthesis of 4-Fluoroindole[8][9]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a reaction flask, add 2-fluoro-6-nitrotoluene (1 equivalent).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents).[7]

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir. Monitor the condensation reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.[7]

-

Add a metallic reducing catalyst, typically 5-10% Palladium on carbon (Pd/C).[7]

-

Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[7]

-

Maintain the reaction temperature between 15–30 °C for 3–12 hours, monitoring for completion by TLC or LC-MS.[7]

-

After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel) to obtain pure 4-fluoroindole.

Note: The resulting 4-fluoroindole can be readily reduced to 4-fluoroindoline using standard reducing agents like sodium cyanoborohydride or through catalytic hydrogenation under different conditions.

Core Reactivity: Functionalizing the 4-Fluoroindoline Ring

The reactivity of the 4-fluoroindoline scaffold is governed by the interplay between the electron-donating amino group (the indoline nitrogen) and the electron-withdrawing, yet ortho-, para-directing, fluorine atom.

Electrophilic Aromatic Substitution (SEAr)

The general mechanism for SEAr involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.[8][9][10]

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

In 4-fluoroindoline, the nitrogen atom is a powerful activating group that directs electrophiles to its ortho (C7) and para (C5) positions.[8] The fluorine at C4 is a deactivating group but also directs ortho (C5) and para (C7). The powerful activating effect of the nitrogen dominates, making the ring highly susceptible to electrophilic attack. The C7 position is generally the most electronically enriched and sterically accessible site for substitution.

Protocol 2: Friedel-Crafts Acylation at the C7 Position (Conceptual) This protocol, adapted from procedures for related fluoroindoles, illustrates how to introduce an acyl group, a common step in building complexity.[11]

-

Dissolve 4-fluoroindoline (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise.

-

Slowly add the desired acyl chloride (e.g., acetyl chloride) (1.1 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the C7-acylated 4-fluoroindoline.

| Reagent/Parameter | Condition | Purpose |

| Solvent | Anhydrous DCM | Inert reaction medium |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to activate acyl chloride |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products |

| Monitoring | TLC / LC-MS | Tracks consumption of starting material |

Table 1: Typical parameters for Friedel-Crafts Acylation.

Directed C-H Functionalization

Modern synthetic chemistry increasingly relies on C-H functionalization to build molecular complexity in an atom-economical fashion.[12][13] In the 4-fluoroindoline scaffold, reactivity can be guided by either the inherent electronic properties of the ring or by installing a directing group (DG) on the nitrogen.

-

Fluorine-Directed Reactivity : The C-F bond can promote ortho-C-H metalation.[14][15] This provides a potential route to selectively functionalize the C5 position , which is otherwise less reactive than C7 in classical SEAr.

-

Nitrogen-Directed Reactivity : Installing a removable directing group on the indoline nitrogen (e.g., pivaloyl, pyridine) can enable transition metal-catalyzed C-H activation specifically at the C7 position .[16]

Caption: Divergent C-H functionalization pathways of 4-fluoroindoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds.[17][18][19] To utilize these methods, the 4-fluoroindoline scaffold must first be halogenated, typically via electrophilic halogenation (e.g., bromination with NBS) at the most reactive C7 position. The resulting 7-halo-4-fluoroindoline is a versatile substrate for a variety of coupling reactions.

Protocol 3: Ullmann-Goldberg-Buchwald Coupling for C7-Heteroarylation [11] This protocol describes the coupling of a heteroaromatic ring to the C7 position, a key transformation in the synthesis of certain antiviral agents.[11]

-

To a dry reaction vessel, add the C7-bromo-4-fluoroindoline derivative (1 equivalent), the desired heteroaromatic coupling partner (e.g., a triazole) (1.5 equivalents), copper(I) iodide (CuI) (0.1 equivalents), a suitable ligand (e.g., an N,N'-dimethylethylenediamine derivative) (0.2 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add an anhydrous, degassed solvent (e.g., DMF or Dioxane) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the C7-heteroaryl-substituted product.

| Component | Example | Role |

| Substrate | 7-Bromo-4-fluoroindoline | Electrophilic partner |

| Nucleophile | Triazole / Boronic Acid | Nucleophilic partner |

| Catalyst | CuI / Pd(OAc)₂ | Facilitates oxidative addition/reductive elimination |

| Ligand | DMEDA / SPhos | Stabilizes and activates the metal center |

| Base | K₂CO₃ / Cs₂CO₃ | Activates nucleophile / neutralizes acid byproduct |

| Solvent | DMF / Dioxane | High-boiling polar aprotic solvent |

Table 2: Key components of a typical cross-coupling reaction.

Conclusion and Outlook

The 4-fluoroindoline scaffold presents a compelling platform for synthetic and medicinal chemistry. Its reactivity is a predictable consequence of the electronic interplay between the indoline nitrogen and the C4-fluorine substituent. Electrophilic substitution is strongly directed to the C7 position, providing a reliable entry point for functionalization. Furthermore, modern C-H activation and cross-coupling methodologies open avenues for the selective modification of other positions, such as C5. By understanding these fundamental reactivity patterns, researchers can strategically and efficiently elaborate the 4-fluoroindoline core to build novel, complex, and potentially therapeutic molecules. The continued development of site-selective functionalization techniques will further unlock the potential of this valuable scaffold in next-generation drug discovery.[5]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. LabXchange [labxchange.org]

- 11. benchchem.com [benchchem.com]

- 12. soc.chim.it [soc.chim.it]

- 13. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 4-Fluoroindoline Hydrochloride Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the vast landscape of fluorinated heterocycles, the 4-fluoroindoline scaffold has emerged as a promising and versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of 4-fluoroindoline hydrochloride analogs, with a particular focus on their utility in targeting central nervous system (CNS) disorders. Drawing upon established synthetic methodologies and preclinical data, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound class.

Introduction: The Significance of Fluorine in Indoline Scaffolds

The indoline nucleus, a saturated derivative of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a fluorine atom at the 4-position of the indoline ring imparts a range of beneficial properties that can be exploited in drug design.[1][2]

The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's conformational preferences, pKa, and metabolic stability. Specifically, the C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1] Furthermore, fluorine substitution can alter the electronic properties of the aromatic ring, modulating interactions with protein targets and potentially enhancing binding affinity and selectivity.

This compound is a key intermediate that provides a readily accessible entry point to a diverse chemical space of substituted analogs. Its hydrochloride salt form ensures improved solubility and handling characteristics, making it an attractive starting material for library synthesis and lead optimization campaigns.

Synthetic Strategies for 4-Fluoroindoline Analogs

The efficient synthesis of 4-fluoroindoline and its derivatives is crucial for exploring their therapeutic potential. A common and effective route to the 4-fluoroindole precursor involves a multi-step sequence starting from 2-fluoro-6-nitrotoluene.[3]

Synthesis of the 4-Fluoroindole Precursor

A robust method for the preparation of 4-fluoroindole involves the following key transformations:

-

Condensation: 2-Fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine.

-

Reductive Cyclization: The intermediate enamine undergoes catalytic hydrogenation, typically using a palladium catalyst, to simultaneously reduce the nitro group and effect cyclization to the indole ring.[3]

This approach offers a reliable pathway to the 4-fluoroindole core, which can then be reduced to the desired 4-fluoroindoline.

Reduction to 4-Fluoroindoline

The conversion of 4-fluoroindole to 4-fluoroindoline is typically achieved through catalytic hydrogenation under standard conditions. This straightforward reduction provides the saturated indoline scaffold, which can then be further functionalized.

General Protocol for N-Alkylation and N-Acylation of 4-Fluoroindoline

The secondary amine of the 4-fluoroindoline nucleus serves as a key handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: N-Alkylation of 4-Fluoroindoline

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Basification: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the hydrochloride salt and liberate the free base.

-

Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, alkyl iodide) (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Therapeutic Applications in Central Nervous System Disorders

The lipophilic nature of the indoline scaffold, enhanced by the presence of the fluorine atom, makes 4-fluoroindoline analogs attractive candidates for targeting the central nervous system. Their structural similarity to endogenous neurotransmitters such as serotonin and dopamine suggests their potential to modulate the activity of key receptors implicated in a range of neurological and psychiatric conditions.[4][5]

Modulation of Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for the treatment of depression, anxiety, and other mood disorders.[6][7] The indoline scaffold is a known pharmacophore for serotonin receptor ligands. The strategic placement of a fluorine atom on this scaffold can fine-tune the affinity and selectivity for different 5-HT receptor subtypes. For instance, fluorinated indole derivatives have been investigated as potent ligands for the 5-HT2A and 5-HT4 receptors, both of which are implicated in the pathophysiology of depression and cognitive disorders.[4][6][7]

Targeting Dopamine Receptors

Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[8] The development of selective dopamine receptor modulators with improved side-effect profiles remains a significant goal in neuropsychopharmacology. The structural features of 4-fluoroindoline analogs make them promising candidates for achieving this goal. Research on related fluorinated compounds has demonstrated that N-substituted derivatives can exhibit high affinity and selectivity for D2 binding sites.[5] The ability to readily modify the N-substituent of the 4-fluoroindoline core allows for the systematic optimization of dopamine receptor activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of 4-fluoroindoline analogs are not yet widely published, general principles can be inferred from related halogenated indole and indoline classes.[9][10]

-

Position of Halogen: The position of the halogen on the indole or indoline ring significantly influences biological activity.[9][10] For 4-fluoroindoline, the fluorine at the 4-position is expected to have a distinct electronic and steric impact compared to substitutions at other positions.

-

N-Substitution: The nature of the substituent on the indoline nitrogen is a critical determinant of pharmacological activity. Small alkyl groups, arylalkyl moieties, and more complex heterocyclic fragments can be introduced to probe the binding pockets of various receptors and optimize potency and selectivity.

-

Chirality: For analogs with a chiral center, the stereochemistry can have a profound effect on biological activity. The synthesis and evaluation of individual enantiomers are essential for understanding the specific interactions with the target protein.

| Modification Site | General Observation from Related Scaffolds | Potential Impact on 4-Fluoroindoline Analogs |